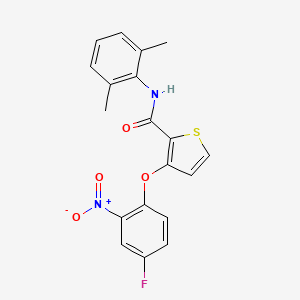

N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide

Description

N-(2,6-Dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide is a synthetic compound characterized by a thiophene-2-carboxamide core substituted with a 4-fluoro-2-nitrophenoxy group and an N-(2,6-dimethylphenyl) moiety. The compound’s design integrates electron-withdrawing (nitro, fluoro) and aromatic (thiophene, dimethylphenyl) groups, which may influence its stability, reactivity, and biological interactions.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4S/c1-11-4-3-5-12(2)17(11)21-19(23)18-16(8-9-27-18)26-15-7-6-13(20)10-14(15)22(24)25/h3-10H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRGHTGTPUYTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide is a synthetic compound with potential applications in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C19H15FN2O4S

- Molar Mass: 386.4 g/mol

- CAS Number: 306977-56-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the thiophene ring and the nitrophenoxy group suggests potential interactions with enzymes and receptors involved in various signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures can inhibit viral replication. For example, derivatives of thiophene have shown effectiveness against viruses such as HCV and HSV, indicating potential antiviral properties for this compound as well .

- Anti-inflammatory Effects : Compounds in the same class have demonstrated significant anti-inflammatory activity. In vitro assays revealed that related thiophene derivatives could inhibit inflammatory cytokines, which may be relevant for treating inflammatory diseases .

- Anticancer Properties : Some studies have reported that thiophene-based compounds can induce apoptosis in cancer cells by modulating pathways associated with cell growth and survival. This suggests that this compound may also possess anticancer potential .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various thiophene derivatives against HCV. The compounds were tested for their ability to inhibit viral replication in vitro, showing IC50 values ranging from 10 to 50 μM. Although specific data for this compound is not yet available, its structural similarities suggest it may exhibit comparable antiviral activity.

Case Study 2: Anti-inflammatory Activity

In a recent investigation into the anti-inflammatory properties of thiophene derivatives, one compound showed an inhibition rate of 93% in a carrageenan-induced paw edema model at a concentration of 1 mM. This highlights the potential for this compound to serve as a potent anti-inflammatory agent .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several N-(2,6-dimethylphenyl)-derived agrochemicals. Below is a comparative analysis based on functional groups, applications, and molecular properties:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure: The target compound’s thiophene-2-carboxamide core distinguishes it from alanine-based fungicides like metalaxyl and benalaxyl. Thiophene’s aromaticity may enhance binding to hydrophobic enzyme pockets compared to alanine’s flexibility . The 4-fluoro-2-nitrophenoxy group introduces strong electron-withdrawing effects, likely increasing oxidative stability compared to the methoxyacetyl group in metalaxyl .

This contrasts with metalaxyl’s methoxy group, which is electron-donating and may reduce reactivity .

Biological Activity :

- While direct activity data for the target compound is unavailable, its structural analogs (e.g., metalaxyl) inhibit RNA polymerase in oomycetes . The nitro group in the target compound might confer activity against resistant strains due to altered binding kinetics.

Synthetic Complexity :

- The thiophene-2-carboxamide scaffold may require more complex synthesis compared to alanine esters, impacting scalability and cost .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves refluxing equimolar amounts of thiophene-2-carbonyl chloride derivatives (e.g., 2-thiophenecarbonyl chloride) with substituted anilines (e.g., 2-nitroaniline analogs) in polar aprotic solvents like acetonitrile. Critical parameters include:

- Stoichiometric control : Ensure precise molar ratios to avoid side reactions (e.g., over-acylation) .

- Solvent selection : Acetonitrile is preferred for its ability to stabilize intermediates and facilitate crystallization upon cooling .

- Purification : Use thin-layer chromatography (TLC) for reaction monitoring and reverse-phase HPLC or recrystallization for final purification .

Yield optimization may require iterative adjustments to reflux duration and solvent evaporation rates.

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Comprehensive characterization requires:

- Spectroscopic analysis :

- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., fluorine and nitro groups) and confirm amide bond formation .

- IR spectroscopy : Identify characteristic absorptions (e.g., C=O stretch at ~1650–1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Chromatography/mass spectrometry :

- LC-MS/HRMS : Confirm molecular weight and detect impurities .

- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings, which influence supramolecular interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, nitro positioning) influence the compound's bioactivity and intermolecular interactions?

- Methodological Answer :

- Fluorine effects : The electron-withdrawing nature of the 4-fluoro group may enhance metabolic stability and influence π-π stacking in protein binding pockets. Compare bioactivity assays (e.g., antimicrobial or enzyme inhibition) with non-fluorinated analogs .

- Nitro group placement : The 2-nitro substituent on the phenoxy ring alters electronic density, potentially affecting redox properties. Electrochemical studies (e.g., cyclic voltammetry) can quantify these effects .

- Dihedral angles : Use X-ray data to correlate ring coplanarity (e.g., 8–16° dihedral angles between thiophene and phenyl rings) with solubility or crystallinity .

Q. How should researchers address contradictions in reported crystallographic data for similar thiophene carboxamides?

- Methodological Answer : Discrepancies in dihedral angles or hydrogen-bonding motifs (e.g., C–H···O vs. C–H···S interactions) may arise from solvent polarity or crystallization conditions. To resolve these:

- Replicate experiments : Use identical solvents and cooling rates as cited studies .

- Comparative analysis : Overlay crystallographic data from analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to identify trends in supramolecular behavior .

- Computational modeling : Perform DFT calculations to predict preferred conformers and validate experimental observations .

Q. What challenges arise in detecting weak non-covalent interactions (e.g., C–H···O/S) in the crystal lattice, and how can they be mitigated?

- Methodological Answer :

- Detection limitations : Weak interactions often evade routine X-ray refinement. Use high-resolution crystallography (≤0.8 Å) and low-temperature data collection to enhance signal-to-noise ratios .

- Graph-set analysis : Apply Etter’s rules to classify interaction motifs (e.g., S(6) ring patterns) and distinguish intramolecular vs. intermolecular bonds .

- Complementary techniques : Pair crystallography with solid-state NMR or Hirshfeld surface analysis to map interaction propensities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.